molecular formula C10H20ClNO3 B2454044 Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride CAS No. 2408959-07-7

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride

Cat. No.: B2454044
CAS No.: 2408959-07-7
M. Wt: 237.72
InChI Key: OHHWEFKBBNOQPD-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride is a chemical compound with the molecular formula C10H19NO3. It is known for its unique structure, which includes a methoxy group attached to a cyclohexyl ring, an amino group, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride typically involves the following steps:

    Formation of the Cyclohexyl Ring: The starting material, 3-methoxycyclohexanone, undergoes a series of reactions to form the cyclohexyl ring with the methoxy group attached.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the cyclohexyl ring.

    Esterification: The final step involves the esterification of the amino-cyclohexyl compound with methanol to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(3-hydroxycyclohexyl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 2-amino-2-(3-chlorocyclohexyl)acetate: Contains a chloro group instead of a methoxy group.

Uniqueness

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the methoxy group plays a crucial role .

Properties

IUPAC Name

methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2;/h7-9H,3-6,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHWEFKBBNOQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)C(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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